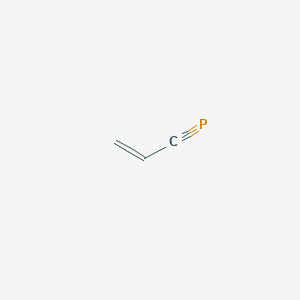
(Prop-2-en-1-ylidyne)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-2-en-1-ylidyne)phosphane, also known as 2-Propen-1-ylidenephosphine, is an organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom in a propenyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-ylidyne)phosphane typically involves the formation of a carbon-phosphorus (C–P) bond. One common method is the reaction of organometallic compounds with halophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane . Another approach involves the reduction of other phosphorus compounds or the hydrophosphination of alkenes .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of C–P bonds under milder conditions and with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
(Prop-2-en-1-ylidyne)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Prop-2-en-1-ylidyne)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Prop-2-en-1-ylidyne)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electron pairs, facilitating various chemical transformations. Molecular targets include metal centers in catalytic complexes and electrophilic carbon atoms in organic substrates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphines such as triphenylphosphine and diphenylphosphine. These compounds share the presence of a phosphorus atom bonded to carbon atoms but differ in their substituents and reactivity .
Uniqueness
(Prop-2-en-1-ylidyne)phosphane is unique due to its propenyl group, which imparts distinct reactivity and steric properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications .
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with diverse applications in research and industry. Its unique structural properties and reactivity make it a key player in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
80156-60-1 |
|---|---|
Molecular Formula |
C3H3P |
Molecular Weight |
70.03 g/mol |
IUPAC Name |
prop-2-enylidynephosphane |
InChI |
InChI=1S/C3H3P/c1-2-3-4/h2H,1H2 |
InChI Key |
OGLVJCYDENJXCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


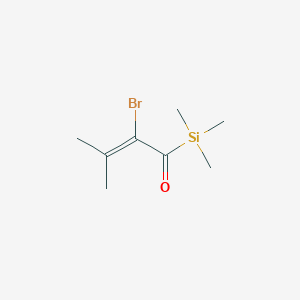
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

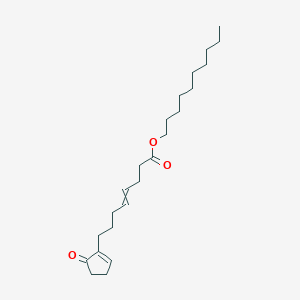

![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
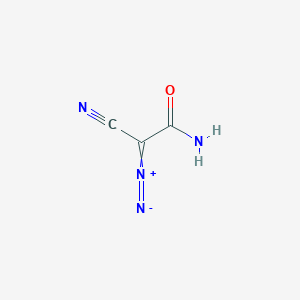
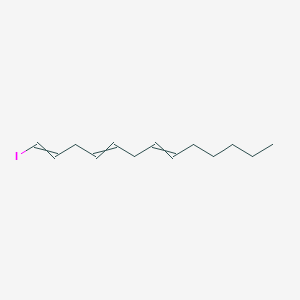
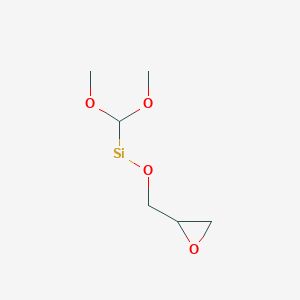
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

